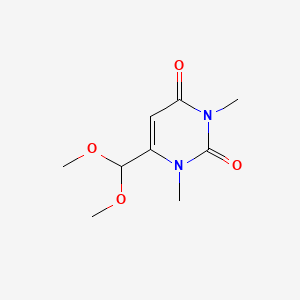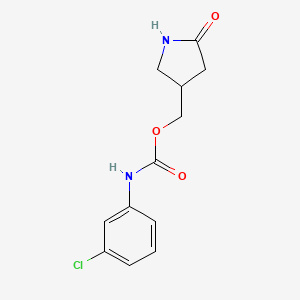
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinone ring, a chlorophenyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with (5-oxopyrrolidin-3-yl)methanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
科学的研究の応用
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate
- (5-Oxopyrrolidin-3-yl)methyl (2-chlorophenyl)carbamate
- (5-Oxopyrrolidin-3-yl)methyl (3-bromophenyl)carbamate
Uniqueness
(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
特性
CAS番号 |
88016-01-7 |
|---|---|
分子式 |
C12H13ClN2O3 |
分子量 |
268.69 g/mol |
IUPAC名 |
(5-oxopyrrolidin-3-yl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-2-1-3-10(5-9)15-12(17)18-7-8-4-11(16)14-6-8/h1-3,5,8H,4,6-7H2,(H,14,16)(H,15,17) |
InChIキー |
RQZFJYWARQHOTN-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)COC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


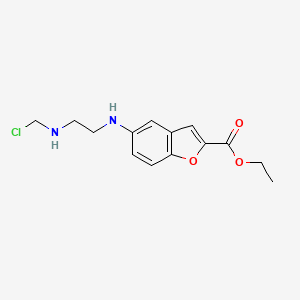

![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
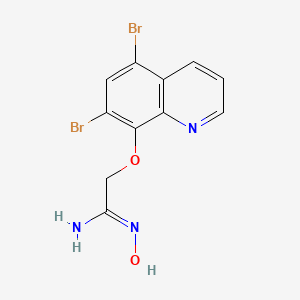


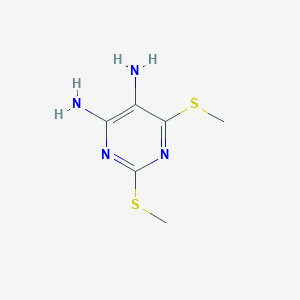

![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
